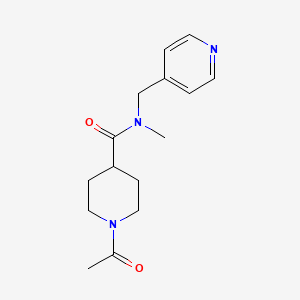
N-(1,3-benzoxazol-2-ylmethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzoxazol-2-ylmethyl)pyridine-3-carboxamide, commonly known as PBOX-15, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. PBOX-15 is a member of the benzoxazole family of compounds and has been shown to have potent anticancer activity against a variety of cancer cell lines.
Mechanism of Action
The mechanism of action of PBOX-15 is not fully understood, but it is thought to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting topoisomerase II, PBOX-15 can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have a number of biochemical and physiological effects in cancer cells, including the induction of DNA damage, cell cycle arrest, and apoptosis. PBOX-15 has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of PBOX-15 is its potent anticancer activity against a variety of cancer cell lines. PBOX-15 is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of PBOX-15 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on PBOX-15. One area of interest is the development of more effective formulations of PBOX-15 that can improve its solubility and bioavailability. Another area of interest is the study of the effects of PBOX-15 on cancer stem cells and its potential use in combination with other cancer therapies. Additionally, the development of PBOX-15 analogs with improved potency and selectivity could also be an area of future research.
Synthesis Methods
PBOX-15 can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 2-formylphenol in the presence of a catalyst, such as zinc chloride. The resulting intermediate is then reacted with 3-aminobenzoic acid to form PBOX-15.
Scientific Research Applications
PBOX-15 has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. PBOX-15 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
properties
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(10-4-3-7-15-8-10)16-9-13-17-11-5-1-2-6-12(11)19-13/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTOVNLMAQMLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)

![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)
![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)

![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)

